molecular formula C13H17ClFN3 B12215497 1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine

1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12215497
M. Wt: 269.74 g/mol
InChI Key: GAQMHMQFMSLWSX-UHFFFAOYSA-N
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Description

1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H15ClFN3 and a molecular weight of 255.72 g/mol This compound is known for its unique structure, which includes a pyrazole ring substituted with ethyl, fluorobenzyl, and methyl groups

Preparation Methods

The synthesis of 1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluorobenzyl, and methyl substituents. Common reagents used in these reactions include hydrazines, alkyl halides, and fluorobenzyl bromide. The reaction conditions usually involve heating under reflux and the use of solvents like ethanol or dimethylformamide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Ethyl-N-(3-chlorobenzyl)-3-methyl-1H-pyrazol-4-amine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.

    1-Ethyl-N-(3-bromobenzyl)-3-methyl-1H-pyrazol-4-amine:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

1-ethyl-N-[(3-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-3-17-9-13(10(2)16-17)15-8-11-5-4-6-12(14)7-11;/h4-7,9,15H,3,8H2,1-2H3;1H

InChI Key

GAQMHMQFMSLWSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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